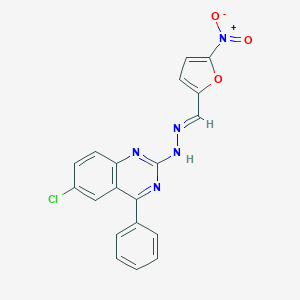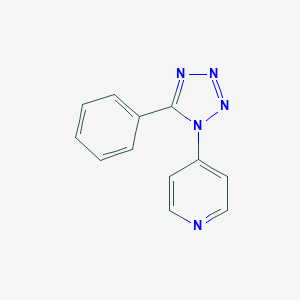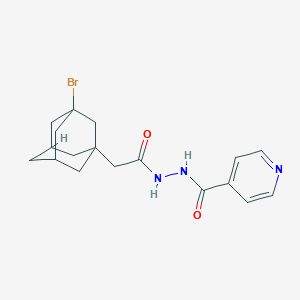
(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . It also contains a nitrofuran group, which is a class of organic compounds that contain a furan ring substituted with a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a nitrofuran group, and a phenyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group in the nitrofuran moiety, which is a strong electron-withdrawing group and can make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more polar .科学的研究の応用
Antibacterial Activity
Furan derivatives, including those related to the compound , have been recognized for their antibacterial properties. They are particularly effective against gram-positive bacteria . The incorporation of the furan nucleus is a key synthetic strategy in the search for new antibacterial drugs, which could help address the global issue of microbial resistance .
Antifungal and Antiviral Properties
Compounds containing the furan moiety, such as the one we are discussing, have shown promising antifungal and antiviral activities. This makes them valuable candidates for the development of new treatments against fungal infections and viral diseases .
Anti-Inflammatory and Analgesic Effects
The furan nucleus is associated with anti-inflammatory and analgesic effects. Therefore, derivatives of this compound could potentially be explored for their use in reducing inflammation and treating pain .
Anticancer Potential
There is a significant interest in furan derivatives for their anticancer potential. The structural features of these compounds, including the nitrofuran and quinazoline groups, may contribute to their ability to inhibit the growth of cancer cells .
Antiprotozoal Activity
The compound’s structure suggests that it may have applications in treating diseases caused by protozoa. Its nitrofuran component is known to possess antiprotozoal properties, which could be beneficial in developing new antiprotozoal agents .
Anti-Ulcer Applications
Furan derivatives have been used as anti-ulcer agents. The compound could be investigated for its potential to treat ulcers, possibly offering a new avenue for gastrointestinal therapy .
Antidepressant and Anti-Anxiolytic Uses
The presence of the furan ring in pharmaceuticals has been linked to antidepressant and anti-anxiolytic benefits. This compound could be part of new therapies aimed at mental health disorders .
Antihypertensive and Anti-Glaucoma Effects
Lastly, the compound’s pharmacological profile may extend to antihypertensive and anti-glaucoma effects, providing a basis for research into treatments for high blood pressure and glaucoma .
将来の方向性
特性
IUPAC Name |
6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZILGNGQLHDTH-SRZZPIQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)

![4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)phenol](/img/structure/B414389.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)
![2,2-dimethyl-5-[5-(2-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B414399.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![N-(2-{2-[1-(2-furyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B414401.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-(5-phenyl-2H-tetraazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B414405.png)

![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)

